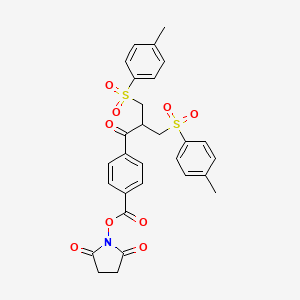

Bis-sulfone NHS Ester

Overview

Description

Bis-sulfone NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide . These reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond such as the interchain disulfide bonds of an antibody . The reaction results in covalent rebridging of the disulfide bond via a three carbon bridge leaving the protein structurally intact .

Synthesis Analysis

The synthesis of Bis-sulfone NHS Ester involves the reaction of the compound with primary amines in a process known as bis-alkylation . This reaction is selective for the cysteine sulfur atoms from a native disulfide . The reagents undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond .Molecular Structure Analysis

The molecular formula of Bis-sulfone NHS Ester is C29H27NO9S2 . It has a molecular weight of 597.7 . The compound contains two sulfone moieties connected by a carbon chain and a reactive NHS ester group .Chemical Reactions Analysis

Bis-sulfone NHS Ester reacts with primary amines to form stable amide bonds . This reaction releases N-hydroxysuccinimide (NHS) . The compound is also known to undergo bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond .Physical And Chemical Properties Analysis

Bis-sulfone NHS Ester is a solid compound . It has a molecular weight of 597.7 and a chemical formula of C29H27NO9S2 . The compound is soluble in DMSO, DMF, DCM, THF, and Chloroform .Scientific Research Applications

Antibody Conjugation and Labeling

Bis-sulfone NHS Ester is a bis-alkylating labeling reagent that selectively targets the cysteine sulfur atoms from native disulfide bonds. When applied to antibodies, it conjugates both thiols derived from the two cysteine residues of reduced native disulfide bonds (such as the interchain disulfide bonds of an antibody). The reaction results in covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact . Researchers use this technique for antibody labeling, drug delivery, and targeted therapy.

Drug Research and Development

Bis-sulfone NHS Ester’s ability to crosslink molecules makes it valuable in drug development. By modifying drug compounds with this reagent, scientists can enhance their stability, solubility, and bioavailability. Additionally, the covalent bridging of disulfide bonds can improve drug efficacy and reduce side effects .

Protein Engineering and Site-Specific Modification

Researchers employ Bis-sulfone NHS Ester to engineer proteins with specific modifications. By selectively targeting cysteine residues, they can introduce functional groups, fluorophores, or other moieties at precise locations within a protein. This controlled modification allows for fine-tuning protein properties and functions .

Bioconjugation and Biomaterials

Bis-sulfone NHS Ester plays a crucial role in bioconjugation strategies. Scientists use it to link proteins, peptides, or other biomolecules to surfaces, nanoparticles, or hydrogels. These bioconjugates find applications in biosensors, drug delivery systems, and tissue engineering .

Stable Isotope Labeling for Mass Spectrometry

In proteomics and metabolomics, stable isotope labeling is essential for quantification. Bis-sulfone NHS Ester can be used to introduce stable isotopes (such as deuterium or carbon-13) into proteins or peptides. These labeled molecules facilitate accurate mass spectrometry-based quantification studies .

Antioxidant Properties and Neuroprotection

Emerging research suggests that Bis-sulfone NHS Ester may possess antioxidant properties. Its ability to stabilize disulfide bonds could be harnessed for neuroprotection, particularly in conditions involving oxidative stress or blood-brain barrier damage .

Photodynamic Therapy (PDT)

Bis-sulfone NHS Ester-modified photosensitizers can be used in PDT. These compounds selectively accumulate in tumor cells and, upon light activation, generate reactive oxygen species, leading to tumor cell death. The stable bridging of disulfide bonds ensures efficient drug delivery and activation .

Nanotechnology and Quantum Dots

Researchers have explored Bis-sulfone NHS Ester for functionalizing nanoparticles, including quantum dots. By attaching these reagents to nanoparticles, they can enhance stability, solubility, and targeting capabilities. For instance, Bis-sulfone NHS Ester-functionalized quantum dots have been used to study blood-brain barrier damage relevant to neuroinflammation .

Mechanism of Action

Target of Action

The primary targets of Bis-sulfone NHS Ester are the cysteine sulfur atoms from a native disulfide . These targets are crucial as they play a significant role in the structural stability of proteins, particularly antibodies .

Mode of Action

Bis-sulfone NHS Ester is a bis-alkylating labeling reagent . It undergoes bis-alkylation to conjugate both thiols derived from the two cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . This interaction results in covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .

Biochemical Pathways

The biochemical pathway primarily affected by Bis-sulfone NHS Ester involves the rebridging of disulfide bonds in proteins . By selectively targeting cysteine sulfur atoms, it enables the conjugation of both thiols derived from the two cysteine residues of a reduced native disulfide bond . This process enhances the structural stability of the protein .

Result of Action

The result of Bis-sulfone NHS Ester’s action is the enhanced structural stability of the protein . By rebridging the disulfide bond, it leaves the protein structurally intact . This is particularly important for antibodies, where maintaining structural integrity is crucial for their function .

Action Environment

The action of Bis-sulfone NHS Ester can be influenced by environmental factors. For instance, its stability and reactivity can be affected by the solvent used, as it is soluble in various organic solvents . Additionally, temperature may also influence its efficacy and stability, as it is typically stored at -20°C .

Safety and Hazards

Future Directions

Bis-sulfone NHS Ester is a unique heterobifunctional building block with amine and sulfhydryl/thiol reactivity . It overcomes the drawbacks associated with the use of traditional sulfhydryl labeling chemistry . This suggests potential future applications in the field of bioconjugation and chemical modification reactions, particularly in the areas of biochemistry and molecular biology .

Relevant Papers One of the relevant papers is titled “Quantum Dot Biomimetic for SARS-CoV-2 to Interrogate Blood–Brain Barrier Damage Relevant to NeuroCOVID Brain Inflammation” published in ACS Applied Nano Materials . The paper cites the use of Bis-sulfone NHS Ester in their research .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27NO9S2/c1-19-3-11-24(12-4-19)40(35,36)17-23(18-41(37,38)25-13-5-20(2)6-14-25)28(33)21-7-9-22(10-8-21)29(34)39-30-26(31)15-16-27(30)32/h3-14,23H,15-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRPBIATANVSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)ON4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27NO9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-sulfone NHS Ester | |

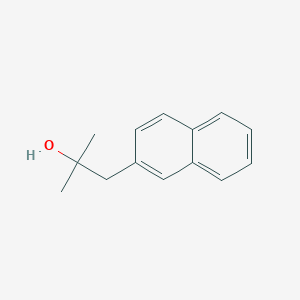

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.